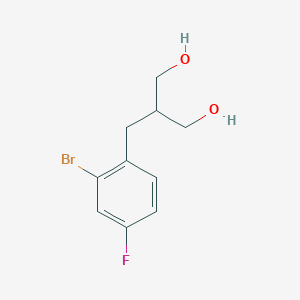
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl group, which is further connected to a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with propane-1,3-diol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl groups in the propane-1,3-diol moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl chloride
- 2-Bromo-4-fluorobenzylamine
Uniqueness
2-(2-Bromo-4-fluorobenz
Propriétés
Formule moléculaire |
C10H12BrFO2 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
2-[(2-bromo-4-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-4-9(12)2-1-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Clé InChI |
JQMWBXDXVBVXEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


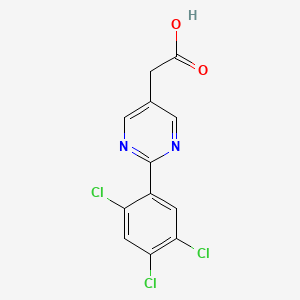
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
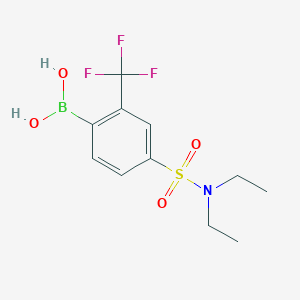
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)
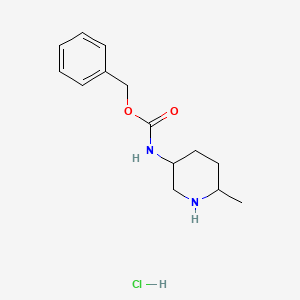

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
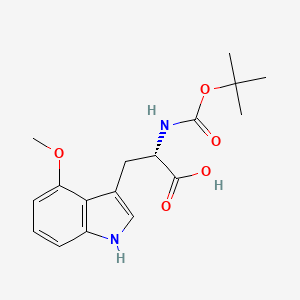
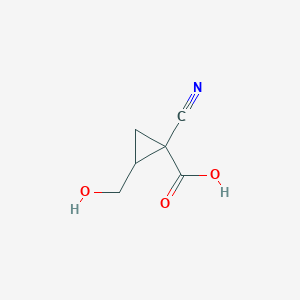
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)

